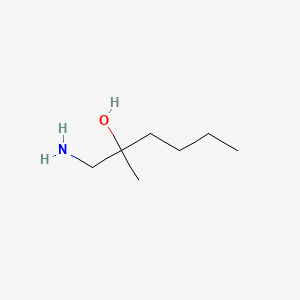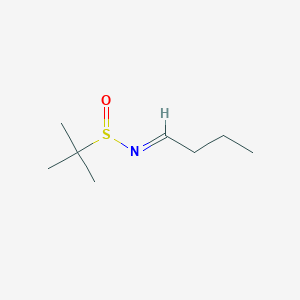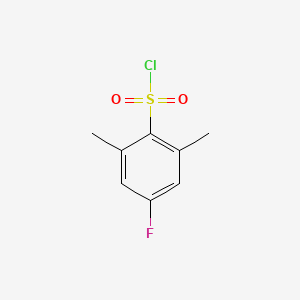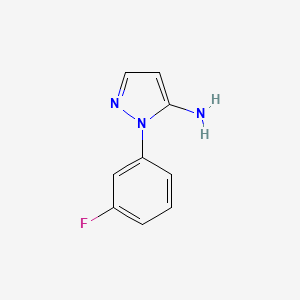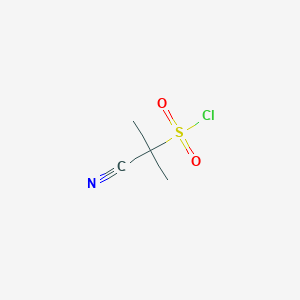
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride
Vue d'ensemble
Description
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride, also known as 1-(1-Adamantyl)ethylamine hydrochloride, is a chemical compound used for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults . It is a white to almost white crystalline powder .
Synthesis Analysis
The synthesis of adamantane derivatives like this compound is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of N,N-di-1-adamantyl-amine from 1-adamantylamine and 1-bromoadamantane has been reported .
Molecular Structure Analysis
The molecular formula of this compound is C12H21N·HCl . Its molecular weight is 215.77 .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is a white to almost white powder to crystal . It is freely soluble in water .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride, also known as Amantadine hydrochloride, is the influenza A virus . It is used for the prophylaxis and treatment of illness caused by various strains of this virus in adults . In addition, it has been used as an antidyskinetic agent to treat Parkinson’s disease .
Mode of Action
Amantadine hydrochloride acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist . The antiviral mechanism of action is antagonism of the influenza virus A M2 proton channel, which prevents endosomal escape (i.e., the release of viral genetic material into the host cytoplasm) .
Biochemical Pathways
The compound affects the biochemical pathways related to the influenza A virus and Parkinson’s disease . By blocking the M2 proton channel, it prevents the release of viral genetic material into the host cytoplasm, thereby inhibiting the replication of the virus . In Parkinson’s disease, it is believed to increase the release of dopamine, thereby helping to alleviate symptoms .
Pharmacokinetics
Amantadine hydrochloride has a high bioavailability of 86–90% . It has minimal metabolism, mostly to acetyl metabolites . The elimination half-life is between 10–31 hours , and it is excreted in the urine . The compound is freely soluble in water , which aids in its absorption and distribution in the body.
Result of Action
The result of the action of Amantadine hydrochloride is the inhibition of the influenza A virus and the alleviation of symptoms of Parkinson’s disease . By blocking the M2 proton channel, it prevents the virus from releasing its genetic material into the host cell, thereby stopping the virus from replicating . In Parkinson’s disease, it increases the release of dopamine, which helps to reduce symptoms .
Action Environment
The action of Amantadine hydrochloride can be influenced by various environmental factors. For instance, its solubility in water can affect its absorption and distribution in the body. Furthermore, its stability can be affected by storage conditions . It is recommended to store the compound away from oxidizing agents to maintain its efficacy and stability.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-2-4-16(5-3-1)15-9-12-6-13(10-15)8-14(7-12)11-15;/h1-2,12-14H,3-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMHACSNXYSWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C23CC4CC(C2)CC(C4)C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



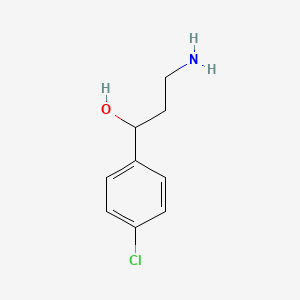

![4-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B1527041.png)

![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)
